BIIE-0246 was developed as part of research aimed at understanding neuropeptide Y's role in various physiological functions, particularly in the context of appetite regulation and metabolic disorders. It is classified as a neuropeptide Y Y2 receptor antagonist, which distinguishes it from other neuropeptide Y receptor subtypes, such as Y1 and Y5 receptors .
The synthesis of BIIE-0246 involves several key steps that utilize established organic chemistry techniques. The compound is synthesized through a series of reactions that include coupling reactions and purification processes. The specific synthetic pathway has been documented in various studies, emphasizing the importance of maintaining high purity levels for pharmacological evaluations.
BIIE-0246's molecular structure is characterized by its unique arrangement of atoms that confer its selectivity for the Y2 receptor. The compound's chemical formula is CHNO, with a molecular weight of approximately 344.41 g/mol.
The mechanism of action for BIIE-0246 primarily involves its competitive antagonism at the neuropeptide Y Y2 receptor. By binding to this receptor without activating it, BIIE-0246 prevents neuropeptide Y from exerting its physiological effects, which include modulation of appetite and energy homeostasis.
BIIE-0246 exhibits several notable physical and chemical properties:
BIIE-0246 serves multiple purposes in scientific research:
BIIE-0246 (chemical name: N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]cyclopentaneacetamide) is a non-peptide antagonist with a complex molecular architecture designed for selective interaction with neuropeptide Y receptors [1] [10]. Its molecular formula is C₄₉H₅₇N₁₁O₆, corresponding to a base molecular weight of 896.07 g/mol. The compound is typically utilized as a dihydrochloride salt (C₄₉H₅₉Cl₂N₁₁O₆), increasing its molecular weight to 968.98 g/mol, which enhances solubility and stability for experimental applications [10]. The structure incorporates several pharmacophoric elements: a dibenzazepine moiety linked via a piperazine ring to a cyclopentaneacetamide core, with critical arginine mimetic groups enabling receptor recognition [4] [5].
The molecule contains one chiral center at the C1 position of the amino acid residue, which adopts an (S)-configuration essential for high-affinity binding to the Y2 receptor [5] [10]. This stereospecificity was confirmed through comparative studies with enantiomers showing significantly reduced activity for the (R)-configuration. The compound's log P value (calculated partition coefficient) exceeds 5, indicating high lipophilicity that influences membrane permeability but limits aqueous solubility [4]. Physicochemical characterization shows BIIE-0246 is typically a white to off-white solid at room temperature, soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (approximately 111.6 mM), but with limited solubility in aqueous buffers without solubilizing agents [4] [10].
Table 1: Physicochemical Profile of BIIE-0246
Property | Value |
---|---|
Molecular Formula (base) | C₄₉H₅₇N₁₁O₆ |
Molecular Weight (base) | 896.07 g/mol |
Molecular Formula (salt) | C₄₉H₅₉Cl₂N₁₁O₆ |
Molecular Weight (salt) | 968.98 g/mol |
Hydrogen Bond Donors | 7 |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 16 |
Topological Polar Surface Area | 205 Ų |
Solubility (DMSO) | ≥100 mg/mL (111.6 mM) |
Storage Stability | -20°C (solid); -80°C (solutions) |
The synthetic pathway for BIIE-0246 was pioneered by researchers at Boehringer Ingelheim as part of their efforts to develop non-peptide neuropeptide Y receptor antagonists [4] [6]. While the complete synthetic route remains proprietary, retrosynthetic analysis suggests convergent assembly through three key intermediates: (1) the dibenzazepine-piperazine module, (2) the cyclopentaneacetic acid derivative with activated carbonyl functionality, and (3) the arginine-like segment containing the triazolidinedione group [1]. The final coupling likely involves stepwise amide bond formations mediated by activating reagents such as HATU or HBTU, followed by purification via preparative high-performance liquid chromatography (HPLC) [4].
Analytical validation employs rigorous chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥98% for research-grade material [10]. Identity verification combines mass spectrometry (showing expected m/z 896.07 [M+H]⁺ for the free base) and nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR) [1] [4]. The stereochemical integrity at the chiral center is monitored through chiral HPLC methods, ensuring enantiomeric excess >99% for the pharmacologically active (S)-enantiomer [10]. Batch-to-batch consistency is maintained through strict quality control parameters including residual solvent analysis by gas chromatography and elemental analysis to confirm stoichiometry of the dihydrochloride salt form [9] [10].
BIIE-0246 demonstrates exceptional selectivity for the neuropeptide Y Y2 receptor subtype (NPY Y2R) over other NPY receptors. Competitive radioligand binding assays using [¹²⁵I]PYY₃₋₃₆ as the tracer ligand established an IC₅₀ value of 15 ± 3 nM at rat Y2 receptors expressed in HEK293 cells [3] [5]. The affinity profile remains consistently high across species, with IC₅₀ values of 8-15 nM in rat brain homogenates, 10 nM in human frontal cortex membranes, and 3.3 nM at the cloned human Y2 receptor [3] [5] [6]. This cross-species consistency enhances its utility as a pharmacological tool. Crucially, BIIE-0246 exhibits >650-fold selectivity for Y2 over Y1, Y4, and Y5 receptor subtypes, with no significant binding to other GPCRs or ion channels at concentrations up to 10 µM [5] [10].
Functional characterization in isolated tissue preparations confirmed potent Y2 receptor antagonism. In the rat vas deferens model (a prototypical Y2 bioassay), BIIE-0246 produced parallel rightward shifts of the NPY concentration-response curve, yielding a pA₂ value of 8.1 [5] [6]. Similarly, in the dog saphenous vein bioassay, it demonstrated competitive antagonism with a pA₂ of 8.6 [5]. The antagonist activity is highly specific, as evidenced by its inability to inhibit contractions induced by Y1/Y4/Y5 agonists like [Leu³¹,Pro³⁴]NPY and human pancreatic polypeptide (hPP) in rat colon preparations [5]. The compound's mechanism involves competitive inhibition of NPY binding, effectively blocking NPY-induced inhibition of cyclic AMP accumulation in Y2 receptor-expressing cells with no intrinsic agonist activity [5] [6].
Table 2: Pharmacodynamic Profile of BIIE-0246 at NPY Receptors
Parameter | Value | Experimental System |
---|---|---|
Y2 Receptor Affinity | ||
IC₅₀ (rat Y2) | 15 ± 3 nM | HEK293 cells [5] |
IC₅₀ (human Y2) | 3.3 nM | Cloned receptor [6] |
Functional Antagonism | ||
pA₂ (rat vas deferens) | 8.1 | [5] [6] |
pA₂ (dog saphenous vein) | 8.6 | [5] |
Selectivity Ratio | ||
Y2 vs. Y1 | >650-fold | Radioligand binding [10] |
Y2 vs. Y4 | >650-fold | Radioligand binding [10] |
Y2 vs. Y5 | >650-fold | Radioligand binding [10] |
Beyond direct receptor binding, BIIE-0246 modulates intracellular signaling pathways activated by NPY. In mouse podocytes, pretreatment with 1 µM BIIE-0246 for 24 hours significantly attenuated NPY-stimulated (10-100 ng/mL) phosphorylation of Akt (Ser473) and p44/42 MAPK, indicating blockade of Y2 receptor-mediated PI3K/Akt and MAPK signaling pathways [4]. This effect translates to functional responses in vivo, where Y2 receptor antagonism disrupts NPY's autoreceptor function, enhancing neurotransmitter release in sympathetic nerves [7].
The pharmacokinetic profile of BIIE-0246 is characterized by limited oral bioavailability but effective systemic exposure following parenteral administration. After intraperitoneal injection in mice (1.3 mg/kg), the compound achieves pharmacologically relevant plasma concentrations within 15-30 minutes [8]. Distribution studies reveal preferential partitioning into peripheral tissues expressing Y2 receptors, including the gastrointestinal tract, adipose tissue, and kidneys [4] [8]. A critical characteristic is its inability to cross the blood-brain barrier in pharmacologically significant amounts, attributed to efflux transporter activity (likely P-glycoprotein) and its relatively high molecular weight and polarity [2] [8]. This peripheral restriction makes it an invaluable tool for distinguishing central versus peripheral Y2 receptor functions [8].
Metabolic studies indicate extensive hepatic biotransformation via cytochrome P450-mediated oxidation (primarily CYP3A4) and subsequent glucuronidation, generating multiple inactive metabolites [4] [8]. The parent compound exhibits a plasma half-life of less than 3 hours in mice, necessitating twice-daily administration in chronic studies [8]. Despite this relatively short half-life, BIIE-0246 remains the preferred Y2 antagonist for extended experiments due to superior metabolic stability compared to earlier compounds [8]. Excretion occurs predominantly via the hepatobiliary route, with approximately 85% of administered radioactivity recovered in feces and 10% in urine within 48 hours after intravenous dosing in rats [4].
Pharmacokinetic-pharmacodynamic relationships demonstrate that plasma concentrations exceeding 100 nM effectively block peripheral Y2 receptors for 2-3 hours post-injection [8]. This transient blockade produces measurable physiological effects in disease models, including reduced albuminuria in adriamycin-induced nephropathy following 14 days of intraperitoneal administration (10 µg/day) in BALB/c mice [4]. The compound's peripheral restriction and metabolic profile make it particularly suitable for investigating sympathetic nervous system functions without confounding central effects [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7